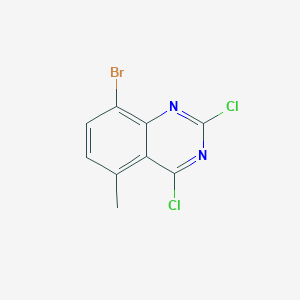
3-(Phenyldiazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenyldiazenyl)aniline, also known as 4-(phenyldiazenyl)aniline, is an organic compound that belongs to the class of azo compounds. It consists of an aniline moiety substituted with a phenylazo group at the para position. This compound is notable for its vibrant color and is commonly used as a dye. The presence of the azo group (-N=N-) imparts unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenyldiazenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with aniline under alkaline conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(Phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group yields corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Formation of azoxybenzene derivatives.
Reduction: Formation of aniline and phenylhydrazine.
Substitution: Formation of halogenated or nitrated derivatives of this compound
科学的研究の応用
3-(Phenyldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, inks, and polymers.
作用機序
The mechanism of action of 3-(Phenyldiazenyl)aniline is primarily related to its ability to undergo reversible photoisomerization. Upon exposure to light, the azo group can switch between trans and cis configurations. This property is exploited in the design of photoresponsive materials and molecular switches. Additionally, the compound can interact with biological molecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application .
類似化合物との比較
4-(Phenyldiazenyl)aniline: A positional isomer with similar properties but different reactivity.
4-Aminoazobenzene: Another azo compound with applications in dyeing and research.
N,N-Diethyl-4-(phenyldiazenyl)aniline: A derivative with enhanced solubility and stability.
Uniqueness: 3-(Phenyldiazenyl)aniline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in the development of advanced materials and technologies .
特性
CAS番号 |
2835-59-8 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
3-phenyldiazenylaniline |
InChI |
InChI=1S/C12H11N3/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,13H2 |
InChIキー |
FOTUJFGXQAJEIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


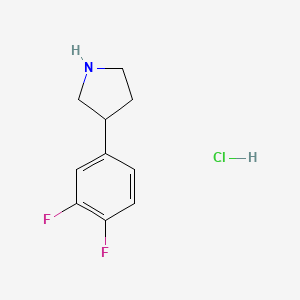
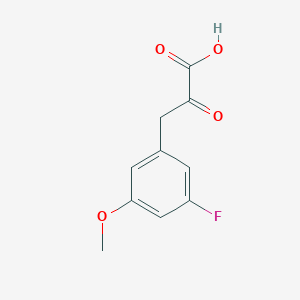
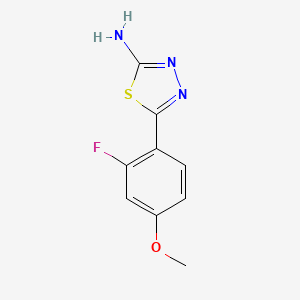
![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
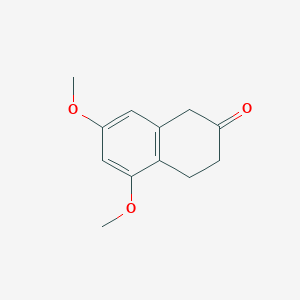
![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
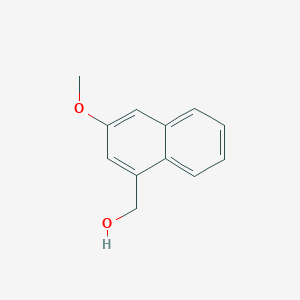
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
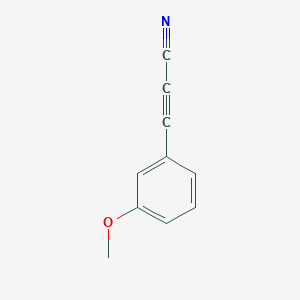
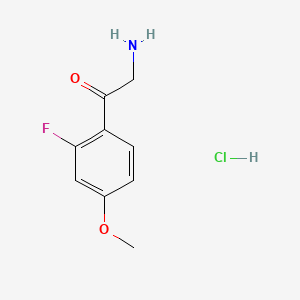
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)

![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
